

Application Note: Metabolite Identification of (1R)-Deruxtecan using High-Resolution Mass Spectrometry

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| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | (1R)-Deruxtecan | |
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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the in vitro metabolite identification of **(1R)-Deruxtecan** (DXd), the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan. The protocol outlines a standard workflow using human liver microsomes (HLM) for incubation, followed by sample preparation and analysis using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRAM-MS).

Introduction

(1R)-Deruxtecan (DXd) is a potent topoisomerase I inhibitor. It is the cytotoxic payload in the highly effective ADC, Trastuzumab Deruxtecan, which targets HER2-positive cancer cells.[1][2] Upon internalization of the ADC by the cancer cell, the linker is cleaved by lysosomal enzymes such as cathepsins, releasing DXd to induce DNA damage and apoptosis.[1][3][4]

Understanding the metabolic fate of DXd is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safety and efficacy. In vitro studies have indicated that DXd is a substrate for the cytochrome P450 enzyme CYP3A4.[1][2] This application note details a robust methodology for identifying potential metabolites of DXd generated from an in vitro incubation with human liver microsomes, using a high-resolution Orbitrap-based mass spectrometer for confident structural elucidation.



Experimental Protocols

This section details the materials and methods for the in vitro metabolism study of **(1R)**-**Deruxtecan**.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol is designed to generate metabolites of Deruxtecan using a common in vitro system.

- Materials:
 - (1R)-Deruxtecan (DXd)
 - Pooled Human Liver Microsomes (HLM), 20 mg/mL
 - NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
 - Potassium Phosphate Buffer (0.1 M, pH 7.4)
 - Control compounds (e.g., Testosterone for CYP3A4 activity)
 - Acetonitrile (ACN), LC-MS grade
 - Formic Acid (FA), LC-MS grade
 - Incubator/shaking water bath set to 37°C
 - Microcentrifuge tubes
- Protocol Steps:
 - Prepare Incubation Mixture: In a microcentrifuge tube, prepare the main reaction mixture by combining the phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the NADPH regeneration system.
 - Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.



- \circ Initiate Reaction: Add **(1R)-Deruxtecan** to the mixture to achieve a final concentration (e.g., 1 μ M). Include a positive control (Testosterone) and a negative control (no NADPH) in separate tubes.
- Incubation: Incubate the reaction tubes at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Quench Reaction: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (if used). This step also serves to precipitate the microsomal proteins.
- Protein Precipitation: Vortex the quenched samples vigorously for 1 minute.
- Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at
 4°C to pellet the precipitated proteins.
- Sample Collection: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.

LC-MS/MS Analysis

- Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific™
 Orbitrap Exploris™ 240, coupled with a Vanquish™ UHPLC system, is recommended for this analysis.[5]
- Protocol Steps:
 - Injection: Inject 5-10 μL of the supernatant from the sample preparation step.
 - Chromatographic Separation: Perform separation on a C18 analytical column (e.g., 2.1 x 100 mm, <2 μm particle size) maintained at 40°C.
 - Data Acquisition: Acquire data in both positive and negative ion modes using rapid polarity switching to ensure the detection of a wide range of metabolites.[6] Employ a datadependent acquisition (DDA) strategy where the most intense ions in a full MS scan are selected for fragmentation (MS/MS), providing structural information.



Data Presentation

Quantitative data should be summarized in clear, structured tables. The following tables provide examples of instrument parameters and potential metabolite findings.

Table 1: Liquid Chromatography Parameters

| Parameter Parameter | Setting | |
|---------------------|--|--|
| UHPLC System | Vanquish Flex or similar | |
| Column | Acclaim VANQUISH C18 (2.1 x 100 mm, 1.8 μ m) or equivalent | |
| Column Temp. | 40°C | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | |
| Injection Vol. | 5 μL | |
| Gradient | 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min | |

Table 2: High-Resolution Mass Spectrometry Parameters



| Parameter | Setting | |
|-------------------|---|--|
| MS System | Orbitrap Exploris 240 or similar HRAM platform[5] | |
| Ionization Mode | ESI, Positive/Negative Switching | |
| Full MS Res. | 60,000 | |
| MS/MS Res. | 15,000 | |
| Scan Range | m/z 100-1000 | |
| Sheath Gas | 40 (arb) | |
| Aux Gas | 10 (arb) | |
| Capillary Voltage | 3.8 kV (Positive), 3.0 kV (Negative) | |
| Acquisition Mode | Full MS with Data-Dependent MS/MS (Top 3 ions) | |
| Collision Energy | Stepped HCD (e.g., 20, 35, 50 eV) | |

Table 3: Representative Putative Metabolites of (1R)-Deruxtecan

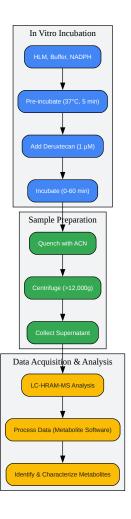
(Note: This table is illustrative, based on common CYP3A4-mediated reactions. Actual metabolites must be confirmed by experimental data.)

| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Expected m/z [M+H]+ |
|---------------|-------------------------------|-----------------|------------------------|
| M1 | Mono-hydroxylation | +16.0 | 549.19 |
| M2 | Di-hydroxylation | +32.0 | 565.18 |
| M3 | N-dealkylation | -28.0 | 505.16 |
| M4 | Carboxylation | +28.0 | 561.16 |
| M5 | Glucuronidation (of M1) | +176.0 | 725.22 |



Visualizations: Workflows and Pathways

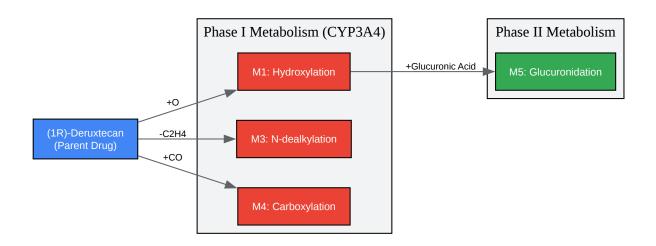
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical flows.



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Caption: Experimental workflow for in vitro metabolite identification.





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Caption: Proposed metabolic pathway of (1R)-Deruxtecan.

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